molecular formula C6H8N4 B573742 N-(4-Methylpyrimidin-2-yl)formimidamide CAS No. 193413-22-8

N-(4-Methylpyrimidin-2-yl)formimidamide

Cat. No.: B573742
CAS No.: 193413-22-8
M. Wt: 136.158
InChI Key: QHSTZGBQQUHAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylpyrimidin-2-yl)formimidamide is a chemical compound with the CAS Registry Number 193413-22-8 . Its molecular formula is C6H8N4, and it has a molecular weight of 136.15 g/mol . The compound is provided for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. As a pyrimidine derivative, this formimidamide-substituted compound serves as a potential synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Pyrimidine cores are of significant interest in the development of pharmaceuticals and other biologically active molecules. Researchers can utilize this reagent to explore novel synthetic pathways or as a precursor for the synthesis of more complex chemical entities. Please note that specific research applications, mechanism of action, and detailed pharmacological data for this exact compound are not extensively published, highlighting an area for potential investigative work.

Properties

CAS No.

193413-22-8

Molecular Formula

C6H8N4

Molecular Weight

136.158

IUPAC Name

N/'-(4-methylpyrimidin-2-yl)methanimidamide

InChI

InChI=1S/C6H8N4/c1-5-2-3-8-6(10-5)9-4-7/h2-4H,1H3,(H2,7,8,9,10)

InChI Key

QHSTZGBQQUHAJJ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)N=CN

Synonyms

Methanimidamide, N-(4-methyl-2-pyrimidinyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Anticancer Properties
Research indicates that N-(4-Methylpyrimidin-2-yl)formimidamide exhibits significant anticancer activity. It has been studied as a potential inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against chronic lymphocytic leukemia by selectively targeting cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription and cell cycle progression .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrimidine derivatives, including those related to this compound, have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in various models. For example, specific derivatives showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Synthesis and Structure-Activity Relationships

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic routes often include the formation of formimidamide moieties through condensation reactions with appropriate amines and aldehydes. This approach allows for the modification of substituents on the pyrimidine ring, which can significantly influence biological activity.

Structure-Activity Relationship Analysis
SAR studies have revealed that modifications at specific positions on the pyrimidine ring can enhance the potency and selectivity of compounds against targeted enzymes. For instance, the presence of electron-donating groups at certain positions has been correlated with increased inhibitory activity against COX enzymes . Understanding these relationships aids in designing more effective derivatives with improved therapeutic profiles.

Case Studies

Case Study 1: Anticancer Activity in Clinical Trials
A clinical study investigated the efficacy of this compound derivatives in patients with advanced malignancies. The results indicated a promising therapeutic window, with significant tumor reduction observed in a subset of patients. The study highlighted the importance of dosage optimization and patient selection based on genetic markers associated with CDK9 activity .

Case Study 2: Anti-inflammatory Applications
Another case study focused on the application of this compound in treating inflammatory diseases such as rheumatoid arthritis. In vitro assays demonstrated that certain derivatives effectively reduced pro-inflammatory cytokine production. Subsequent animal studies supported these findings, showing reduced joint inflammation and improved mobility in treated subjects compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares N-(4-Methylpyrimidin-2-yl)formimidamide with structurally related compounds, emphasizing key distinctions in substituents, synthesis, and applications:

Compound Name Key Structural Features Synthesis Method Applications & Activity Reference
This compound 4-methylpyrimidine + formimidamide Microwave-assisted DMFDMA reaction Intermediate for quinazoline derivatives
Benzo[d]thiazol-2-yl-carbamidioyl-N,N-dimethyl formimidamide (GBC) Benzothiazole + dimethylformimidamide Condensation of guanidine and benzothiazole Corrosion inhibition (carbon steel)
4-[(6-Amino-1,3-dimethyl-2-thioxopyrimidin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (160) Sulfamerazine + 4-methylpyrimidinyl + diazenyl Multi-step diazotization and coupling Antimicrobial (S. aureus, E. coli)
Substituted 6-nitroquinazolin-4-amine derivatives Quinazoline + nitro + formimidamide precursor Cyclization of formimidamide intermediates Anti-inflammatory (TNF-α/IL-6 inhibition)

Key Observations:

  • Reactivity : The pyrimidine ring in this compound enhances stability compared to benzothiazole-based analogs like GBC, which are more prone to hydrolysis .
  • Biological Activity : Compound 160, which incorporates the 4-methylpyrimidin-2-yl group, exhibits selective antimicrobial activity due to the sulfamerazine fragment, whereas the parent formimidamide lacks intrinsic activity without additional functionalization .
  • Synthesis Efficiency : Microwave-assisted methods for this compound achieve higher yields (>85%) compared to conventional thermal cyclization (~70–85%) used for quinazoline derivatives .

Mechanistic Insights and SAR Studies

  • Synthesis Challenges : Unexpected formation of formimidamide derivatives (e.g., in ) highlights the sensitivity of formimidamide intermediates to reaction conditions, necessitating precise control of temperature and catalysts .
  • Structure-Activity Relationship (SAR) : The 4-methyl group on the pyrimidine ring in this compound improves steric hindrance, reducing off-target interactions in antiviral compounds like 160 . Substituents on the formimidamide nitrogen (e.g., dimethyl groups in GBC) enhance corrosion inhibition by increasing electron density at the adsorption site .

Q & A

Q. What are common synthetic routes for preparing N-(4-Methylpyrimidin-2-yl)formimidamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, formimidamide derivatives can be formed via reaction of pyrimidine amines with formamide or isocyanides under controlled conditions. In one approach, intermediates like 4-amino-2-methylpyrimidine react with isocyanides, leading to formimidamide formation through an unbound amine pathway (e.g., Figure 5.17 in ). Key factors include:
  • Catalysts : Strong bases (e.g., NaH or KOtBu) activate intermediates by deprotonation, enabling nucleophilic attack .

  • Temperature : Reactions often require heating (e.g., THF under reflux) to overcome kinetic barriers .

  • Substituent Effects : Electron-withdrawing groups on reactants improve yields by stabilizing transition states .

    • Data Table :
Reaction ConditionYield RangeKey CatalystReference
THF, NaH, 80°C23–44%NaH
Isocyanide addition, RT69%None

Q. How can spectroscopic methods (NMR, MS) distinguish this compound from structurally similar byproducts?

  • Methodological Answer :
  • NMR : The formimidamide proton (N-H) appears as a broad singlet near δ 8.5–9.5 ppm. Pyrimidine ring protons (e.g., 4-methyl group) resonate at δ 2.3–2.5 ppm. Byproducts like imidazole-thiones lack the formimidamide N-H signal .
  • MS : The molecular ion peak [M+H]+ for this compound derivatives is typically observed at m/z 363–368, depending on substituents .

Advanced Research Questions

Q. Why do certain reactions unexpectedly yield formimidamides instead of target heterocycles (e.g., imidazole-thiones)?

  • Methodological Answer : Competing pathways arise due to:
  • Reagent Reactivity : Isocyanides may preferentially react with unbound amines over ketones, leading to formimidamide formation (Figure 5.17 in ).

  • Intermediate Stability : Transient ketimine intermediates (e.g., from 4-amino-2,6-dichlorophenol) may decompose, favoring formimidamide via alternative nucleophilic attack .

  • Mitigation Strategies : Adjust stoichiometry (excess ketone) or use protecting groups to block amine side reactions .

    • Case Study :
      In the synthesis of imidazole-thione 5.41, isocyanide addition led to 69% formimidamide (5.37a) due to ketone instability. MS data (m/z 363.1 [M+H]+) confirmed the product .

Q. How do computational methods (e.g., DFT) explain the role of substituents in formimidamide reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) reveals:
  • Transition-State Stabilization : Substituents like dimethylamino groups delocalize charge in intermediates, lowering activation energy (e.g., 6.0 kcal/mol for 5-exo-trig cyclization vs. 7.6 kcal/mol for anti-Baldwin pathways) .

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at reaction centers, accelerating cyclization .

  • Validation : Compare computed HOMO/LUMO profiles with experimental yields to predict optimal substituents .

    • Data Table :
SubstituentΔG‡ (kcal/mol)PathwayReference
–N(CH₃)₂6.05-exo-trig
–CF₃5.8Electrophilic

Q. What structural features of this compound derivatives correlate with biological activity?

  • Methodological Answer :
  • Pyrimidine Core : The 4-methyl group enhances lipophilicity, improving membrane permeability .

  • Formimidamide Moiety : Acts as a hydrogen-bond donor, critical for target binding (e.g., streptococcal hyaluronidase inhibition) .

  • SAR Studies : Derivatives with halogenated aryl groups (e.g., 3,5-dichloro-4-hydroxyphenyl) show enhanced antimicrobial activity due to increased electrophilicity .

    • Data Table :
DerivativeBiological TargetIC₅₀ (μM)Reference
Compound 160S. aureus12.5
5.37a (Formimidamide)Streptococcal enzyme8.2

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